molecular formula C20H30O3 B163512 12-Hydroxyeicosapentaenoic acid CAS No. 81187-21-5

12-Hydroxyeicosapentaenoic acid

Cat. No.: B163512
CAS No.: 81187-21-5
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-QGQBRVLBSA-N
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Description

Mechanism of Action

Target of Action

12-Hydroxyeicosapentaenoic acid (12-HEPE) primarily targets macrophages and human keratinocytes . It interacts with these cells to inhibit the formation of foam cells and the expression of certain genes , respectively.

Mode of Action

12-HEPE inhibits the transformation of macrophages into foam cells in a peroxisome proliferator-activated receptor (PPAR)γ-dependent manner . In human keratinocytes, 12-HEPE inhibits the expression of two genes encoding neutrophil chemoattractants, CXCL1 and CXCL2 , via retinoid X receptor α .

Biochemical Pathways

12-HEPE is a metabolite of eicosapentaenoic acid (EPA) and is formed through the oxygenation of EPA by 12(S)-LOX . It is part of the ω3 fatty acid metabolic pathway . The 12-HEPE-PPARγ axis plays a crucial role in ameliorating the pathogenesis of atherosclerosis by inhibiting foam cell formation .

Pharmacokinetics

It is known that 12-hepe is a metabolite of epa and is found in the serum of mice fed with linseed oil, which is rich in ω3 fatty acids .

Result of Action

The action of 12-HEPE results in the inhibition of foam cell formation, which is a key factor in the development of atherosclerosis . It also inhibits the expression of genes encoding neutrophil chemoattractants in human keratinocytes , thereby reducing inflammation.

Action Environment

The action of 12-HEPE can be influenced by dietary intake. For instance, the consumption of a high-fat diet supplemented with α-linolenic acid-rich linseed oil, which is a source of ω3 fatty acids, leads to an increase in the levels of 12-HEPE . This suggests that the dietary environment can significantly influence the action, efficacy, and stability of 12-HEPE.

Biochemical Analysis

Biochemical Properties

12-HEPE interacts with various enzymes and proteins. It is a product of the 12-lipoxygenase pathway, indicating its interaction with lipoxygenase enzymes . It also interacts with the peroxisome proliferator-activated receptor (PPAR)γ , a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism.

Cellular Effects

12-HEPE has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the formation of foam cells, a type of macrophage that has ingested low-density lipoprotein . It also downregulates the expression of the genes CXCL1 and CXCL2 in keratinocytes, thereby reducing contact hypersensitivity .

Molecular Mechanism

The molecular mechanism of 12-HEPE involves its interaction with PPARγ. It inhibits the transformation of macrophages into foam cells in a PPARγ-dependent manner . This suggests that 12-HEPE exerts its effects at the molecular level by binding to PPARγ and influencing gene expression.

Temporal Effects in Laboratory Settings

It has been observed that 12-HEPE can inhibit inflammation related to contact hypersensitivity when applied topically .

Dosage Effects in Animal Models

The effects of 12-HEPE at different dosages in animal models have not been extensively studied. One study found that the administration of 12-HEPE to mice on a high-fat diet improved certain cardiovascular indices .

Metabolic Pathways

12-HEPE is involved in the omega-3 fatty acid metabolic pathway. It is a metabolite of EPA, produced through the action of the 12-lipoxygenase enzyme .

Transport and Distribution

It has been found to accumulate in the skin of mice fed with omega-3 fatty acid-rich linseed oil .

Preparation Methods

Chemical Reactions Analysis

12-Hydroxyeicosapentaenoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include dihydroxyeicosapentaenoic acids and other hydroxylated derivatives .

Scientific Research Applications

12-Hydroxyeicosapentaenoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.

    Biology: It plays a role in cellular signaling and inflammation regulation.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases and cardiovascular conditions.

    Industry: It is used in the development of nutraceuticals and functional foods.

Comparison with Similar Compounds

12-Hydroxyeicosapentaenoic acid is unique compared to other similar compounds due to its specific hydroxylation pattern and biological activity. Similar compounds include:

Properties

IUPAC Name

(5Z,8Z,10E,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJLMXYVFDXLS-QGQBRVLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345707
Record name 12-Hydroxyeicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-HEPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81187-21-5
Record name 12-Hydroxyeicosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081187215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Hydroxyeicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HYDROXYEICOSAPENTAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N395S00KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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